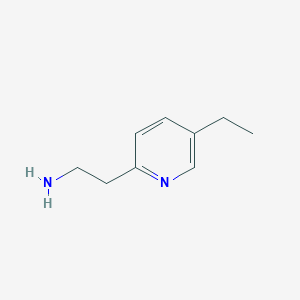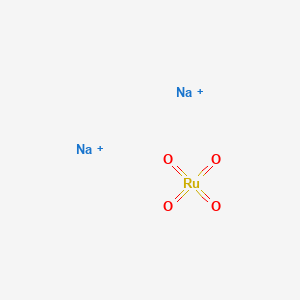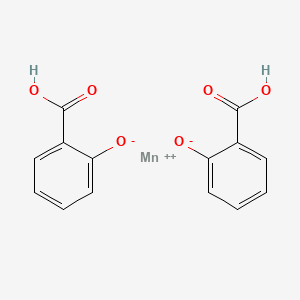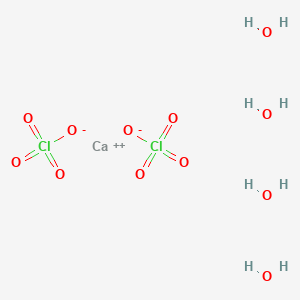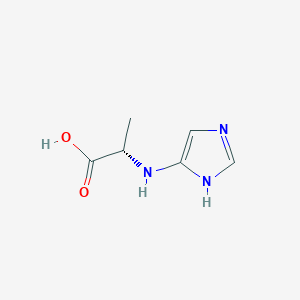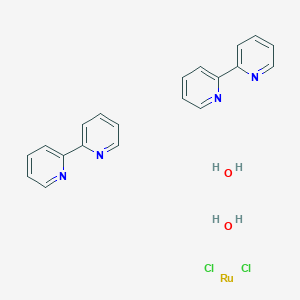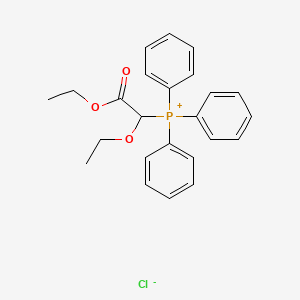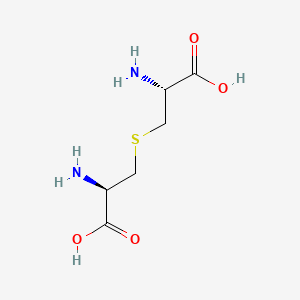
ランチオニン
説明
Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH₂)-CH₂-S-CH₂-CH(NH₂)-COOH). It is typically formed by a cysteine residue and a dehydrated serine residue. Despite its name, lanthionine does not contain the element lanthanum . Lanthionine was first isolated in 1941 by treating wool with sodium carbonate . It is a sulfur-containing amino acid and has been found in human hair, lactalbumin, feathers, and bacterial cell walls .
科学的研究の応用
Lanthionine and its derivatives have several scientific research applications, including:
Neuroprotective and anti-inflammatory activities: Lanthionine ketimine, a derivative of lanthionine, has been found to possess neuroprotective, neuritigenic, and anti-inflammatory activities.
Antibiotic properties:
Signal transduction and insulin sensitization: Lanthionine synthetase-like protein-1 and its homolog Lanthionine synthetase-like protein-2 are associated with important physiological processes, including signal transduction and insulin sensitization.
作用機序
Target of Action
Lanthionine, also known as L-Lanthionine, is a lanthionine-containing peptide antibiotic . It primarily targets Gram-positive bacteria . The compound’s primary target is the cell wall precursor lipid II . The interaction with lipid II is essential for the compound’s antibacterial activity .
Mode of Action
Lanthionine interacts with its target, lipid II, in two main ways . The first mechanism involves the abduction of lipid II from the septum, which inhibits cell wall biosynthesis . The second mechanism involves the formation of pores composed of lipid II and lanthionine . These pores disrupt the bacterial membrane, leading to cell death .
Biochemical Pathways
Lanthionine is a product of the transsulfuration enzyme cystathionine-β-synthase (CβS) . It undergoes aminotransferase conversion to yield an unusual cyclic thioether, lanthionine ketimine (LK) . LK has been found to possess neuroprotective, neuritigenic, and anti-inflammatory activities .
Pharmacokinetics
One study on a lanthionine synthetase c-like 2 (lancl2) agonist, bt-11, showed that the compound had a prolonged half-life in plasma . This suggests that lanthionine may also have a long half-life, which could enhance its bioavailability .
Result of Action
The result of lanthionine’s action is the inhibition of bacterial growth and the prevention of spore outgrowth . This is achieved through the two mechanisms of action mentioned earlier: the inhibition of cell wall biosynthesis and the formation of pores in the bacterial membrane .
Action Environment
The action of lanthionine is influenced by environmental factors. For instance, its antibacterial activity is predominantly against Gram-positive bacteria . This is because its relatively large size prevents it from penetrating the outer membrane of Gram-negative bacteria . Furthermore, the stability of lanthionine against protease degradation is influenced by its unique intramolecular ring structures formed by the thioether amino acids lanthionine or methyllanthionine .
生化学分析
Biochemical Properties
Lanthionine plays a crucial role in the biochemical reactions of lanthipeptides. It interacts with various enzymes and proteins during the biosynthesis of lanthipeptides . The nature of these interactions involves the formation of thioether cross-linked amino acids, which are characteristic of lanthipeptides .
Cellular Effects
The effects of Lanthionine on cells and cellular processes are primarily observed through its role in the biosynthesis of lanthipeptides. These peptides have been shown to have potent antimicrobial, anti-inflammatory, and anti-viral activities . The presence of Lanthionine in these peptides influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lanthionine exerts its effects at the molecular level through its involvement in the biosynthesis of lanthipeptides. This process involves the dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids . These reactions are facilitated by unique lanthionine synthetases, termed LanL enzymes .
Temporal Effects in Laboratory Settings
The effects of Lanthionine over time in laboratory settings are primarily observed through its role in the biosynthesis of lanthipeptides. The stability and long-term effects of Lanthionine on cellular function are reflected in the potent biological activities of these peptides .
Metabolic Pathways
Lanthionine is involved in the metabolic pathways of lanthipeptides. These pathways involve the dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .
Transport and Distribution
The transport and distribution of Lanthionine within cells and tissues are facilitated through its role in the biosynthesis of lanthipeptides. The presence of Lanthionine in these peptides could influence their localization or accumulation within cells .
Subcellular Localization
The subcellular localization of Lanthionine is primarily observed through its presence in lanthipeptides. These peptides are targeted to specific cellular compartments or organelles, potentially influencing the activity or function of Lanthionine .
準備方法
Lanthionine can be synthesized through various methods, including:
Sulfur extrusion from cystine: This method involves the removal of sulfur from cystine.
Ring opening of serine β-lactone: This method involves the opening of the β-lactone ring of serine.
Hetero-conjugate addition of cysteine to dehydroalanine: This method involves the addition of cysteine to dehydroalanine.
The sulfur extrusion method is the only pathway for lanthionine that has been employed in the total synthesis of a lantibiotic .
化学反応の分析
Lanthionine undergoes several types of chemical reactions, including:
Dehydration: Dehydration of serine or threonine residues to form dehydroalanine or dehydrobutyrine.
Intramolecular addition: Addition of cysteine thiols to the resulting dehydro amino acids to form thioether rings.
Common reagents and conditions used in these reactions include protein kinase domains for phosphorylation of serine or threonine residues and phosphoSer/Thr lyase domains for the elimination of phosphate . Major products formed from these reactions include cyclic peptides with multiple thioether rings .
類似化合物との比較
Lanthionine is similar to other thioether-containing amino acids, such as:
Methyllanthionine: A methylated derivative of lanthionine.
Lysinoalanine: Another thioether-containing amino acid.
Lanthionine is unique due to its formation from cysteine and dehydrated serine residues and its presence in both natural and synthetic peptides .
特性
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871812, DTXSID601020926 | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-55-4, 3183-08-2 | |
| Record name | L-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANTHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of lanthionine?
A1: Lanthionine has the molecular formula C6H12N2O4S and a molecular weight of 208.23 g/mol.
Q2: What makes lanthionine unique compared to other amino acids?
A2: Unlike standard amino acids, lanthionine is a non-proteinogenic amino acid characterized by a thioether bridge connecting two alanine residues at their β-carbons. This thioether bridge significantly impacts its conformational flexibility and biological activity. []
Q3: Is lanthionine stable under different conditions?
A3: Lanthionine exhibits varying stability depending on the conditions. It displays good stability in acidic solutions but can undergo racemization at high temperatures or prolonged exposure. [] Conversely, lanthionine shows temperature-dependent changes in specific rotation in alkaline solutions. []
Q4: What enzymatic reactions are involved in lanthionine biosynthesis?
A4: Lanthionine biosynthesis occurs through a two-step process often catalyzed by a single enzyme, like ProcM in Prochlorococcus MIT9313. [] Initially, a dehydratase enzyme acts on serine and threonine residues within a precursor peptide, converting them to dehydroalanine and dehydrobutyrine, respectively. [] Then, a cyclase enzyme catalyzes the addition of cysteine residues to these dehydrated residues, forming the thioether bonds characteristic of lanthionine and methyllanthionine. [, ]
Q5: What is the significance of lanthionine in the formation of lantibiotics?
A5: Lanthionine, along with its methylated derivative methyllanthionine, are key structural components of lantibiotics. [] These thioether bridges contribute to the rigidity and stability of lantibiotics, influencing their antimicrobial activity and resistance to enzymatic degradation. [, ]
Q6: How does the stereochemistry of lanthionine affect the biological activity of lantibiotics?
A6: The specific stereochemistry of lanthionine and methyllanthionine residues within lantibiotics is crucial for their biological activity. [, ] For instance, in prochlorosins, all methyllanthionines exhibit a (2S,3S,6R) configuration, and lanthionines possess a (2S,6R) configuration. [] These specific configurations are crucial for the antimicrobial activity of prochlorosins.
Q7: How does the introduction of a lanthionine bridge impact the activity of somatostatin analogs?
A7: Incorporating a lanthionine bridge into somatostatin analogs significantly enhances their receptor binding selectivity. [] For example, a lanthionine-containing octapeptide analog exhibited high affinity for the somatostatin receptor subtype 5 (SSTR5) while demonstrating a 50-fold weaker binding affinity for SSTR2b compared to the drug sandostatin. [] This change in selectivity is attributed to the conformational constraints imposed by the lanthionine bridge.
Q8: How does the lanthionine modification affect the stability of peptides?
A9: Lanthionine bridges enhance the stability of peptides against enzymatic degradation. In a study comparing the metabolic stability of lanthionine-sandostatin and sandostatin in rat brain homogenates, the lanthionine analog displayed a 2.4 times longer half-life. [] This increased stability is due to the conformational constraints and resistance to proteolysis conferred by the thioether bridge.
Q9: What is the role of lanthionine in cardiovascular health?
A11: Lanthionine, while a byproduct of the beneficial gasotransmitter hydrogen sulfide (H2S), has been identified as a potential uremic toxin. [, , ] Elevated lanthionine levels, often observed in uremia, are associated with impaired H2S production and may contribute to cardiovascular complications in chronic kidney disease. [, , ]
Q10: What effects does lanthionine have on endothelial cells?
A12: Studies have shown that lanthionine, at concentrations found in CKD patients, can induce endothelial cell mineralization in vitro. [] This process is believed to contribute to vascular calcification, a major risk factor for cardiovascular disease. Lanthionine has also been shown to hamper H2S release, reduce cystathionine-β-synthase protein content and glutathionylation, modify miRNA expression, lower VEGF expression, and increase intracellular calcium levels in endothelial cells. []
Q11: What analytical techniques are used to study lanthionine?
A11: Various analytical methods are employed to study lanthionine and related compounds. These include:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of lanthionine and its isomers in various matrices, including peptidoglycan. []
- Mass Spectrometry (MS) Techniques: Such as Liquid Secondary Ion Mass Spectrometry (LSIMS) and Collisionally Activated Dissociation (CAD) are used to analyze the structure, fragmentation patterns, and modifications of lanthionine-containing peptides. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the three-dimensional structure, ring topologies, and stereochemistry of lanthionine-containing peptides. [, ]
- Gas Chromatography (GC) Coupled with MS: Utilized for determining the stereochemistry of lanthionine and methyllanthionine residues in peptides. [, ]
Q12: Are there any known substitutes for lanthionine in peptides?
A15: While lanthionine analogs have been synthesized to study structure-activity relationships [, , ], there are no known direct substitutes for lanthionine in naturally occurring peptides like lantibiotics. The unique properties of the thioether bridge make it difficult to replace without affecting the peptide's biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


